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Compound of Interest

4-Hydroxy-5-nitrobenzene-1,3-
Compound Name:

dicarbaldehyde
CAS No.: 70310-96-2
Cat. No.: B376770

Get Quote

Executive Summary

Nitro-substituted hydroxyisophthalaldehydes, particularly 5-nitro-2-hydroxyisophthalaldehyde,
represent a critical scaffold in medicinal chemistry and materials science. Functioning as
"privileged structures,” these compounds serve as high-reactivity precursors for
compartmentalized Schiff base ligands, Metal-Organic Frameworks (MOFs), and antimicrobial
agents.

This guide provides a rigorous technical analysis of their physicochemical properties, driven by
the electron-withdrawing nature of the nitro group and the structural rigidity imposed by
intramolecular hydrogen bonding. It is designed for researchers requiring actionable data on
synthesis, characterization, and handling of these sensitive intermediates.

Structural Dynamics & Electronic Effects
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The introduction of a nitro (-NO2) group onto the hydroxyisophthalaldehyde core fundamentally
alters the molecule's electronic landscape. Understanding these effects is prerequisite to
predicting solubility, reactivity, and spectral behavior.

The Hammett Effect & Acidity

In 2-hydroxy-5-nitroisophthalaldehyde, the nitro group at the 5-position is para to the hydroxyl
group. The strong electron-withdrawing character (Hammett constant

) significantly stabilizes the phenoxide anion via resonance.

e Acidity (pKa): While unsubstituted phenols have a pKa

10, the 5-nitro derivative exhibits a pKa typically in the range of 6.0 — 7.5. This increased
acidity makes the hydroxyl proton highly exchangeable and sensitive to basic conditions.

 Intramolecular Hydrogen Bonding: A strong intramolecular H-bond exists between the
phenolic -OH and the adjacent carbonyl oxygen of the aldehyde group. This "locks" the
conformation, reducing rotational freedom and effectively lowering the compound's polarity in
non-polar solvents.

Tautomerism and Resonance

The molecule exists in equilibrium heavily favored toward the enol form due to aromatic
stabilization, but the nitro group enhances the contribution of quinoid resonance structures,
leading to colored (yellow/orange) species.
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Figure 1: Mechanistic flow of electronic effects. The nitro group pulls electron density (red),

increasing the acidity of the hydroxyl group (blue), while the aldehyde (yellow) is locked via H-

bonding.

Physicochemical Parameters

The following data aggregates experimental observations and high-confidence predictive

models for 2-hydroxy-5-nitroisophthalaldehyde.

Property

Value | Range

Technical Note

Molecular Formula

CsHsNOs

MW: 195.13 g/mol

Physical State

Yellow to Orange Crystalline

Powder

Color intensity correlates with

purity and hydration state.

Melting Point

122°C - 130°C (Range)

Note: Values vary by specific
isomer and solvate formation.
Dicarbaldehydes often melt
higher than mono-aldehydes
(e.g., 5-nitrosalicylaldehyde
MP

126°C).

Solubility (High)

DMSO, DMF, Acetone, Ethyl

Acetate

Soluble in polar aprotic

solvents.

Solubility (Low)

Water, Hexane, Diethyl Ether

Poor water solubility due to
intramolecular H-bonding

masking the polar -OH.

significantly more acidic than

pKa (Predicted) 6.2+0.5

phenol (pKa 10).

Moderate lipophilicity allows
LogP ~0.9-1.3 membrane permeability in drug

applications.

Spectroscopic Characterization
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Accurate identification relies on recognizing specific shifts caused by the nitro group.
Nuclear Magnetic Resonance (NMR)
e H NMR (DMSO-ds):
o Aldehyde (-CHO): Singlet,
10.0 — 10.5 ppm.

o Aromatic (Ar-H): The nitro group deshields adjacent protons. Expect a singlet (or tight
coupling) at

8.5-9.0 ppm.
o Hydroxyl (-OH): Broad singlet,

11.0 — 12.5 ppm. The downfield shift confirms strong intramolecular hydrogen bonding.

Infrared Spectroscopy (FT-IR)

e v(O-H): Broad band at 3100-3400 cm~1 (often weak/broad due to chelation).

¢ y(C=0): Strong peak at 1660-1690 cm~1. (Shifted slightly lower than typical aldehydes due
to conjugation).

¢ V(NOz2): Asymmetric stretch at ~1530 cm~1; Symmetric stretch at ~1350 cm~1,

UV-Visible Spectroscopy

e Bathochromic Shift: The nitro group causes a "red shift." While unsubstituted
hydroxyisophthalaldehyde absorbs in the UV, the 5-nitro derivative exhibits a tail into the
visible region (400-450 nm), responsible for its yellow color.

o Base Effect: Addition of NaOH causes a hyperchromic shift and deep yellow/orange color
change due to phenoxide formation.

Experimental Protocol: Synthesis & Purification
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Safety Warning:Nitro compounds can be energetic. Nitration reactions are highly exothermic.
Perform all steps in a fume hood behind a blast shield.

Protocol: Nitration of Isophthalaldehyde Precursor

This workflow describes the introduction of the nitro group.
Reagents: Isophthalic acid (or hydroxy-derivative), H2SOa (conc.), HNOs (fuming).

Dissolution: Dissolve the substrate in concentrated H2SOa4 at 0-5°C.

 Nitration: Add fuming HNOs dropwise. Critical: Maintain temperature < 10°C to prevent over-
oxidation of aldehyde groups (if present) or thermal runaway.

e Quenching: Pour the reaction mixture over crushed ice. The nitro-substituted product will
precipitate as a solid.

« Filtration: Vacuum filter the precipitate. Wash with cold water until filtrate is neutral (pH 7).

Purification (Recrystallization)

Impurities (isomers, mono-nitrated species) significantly affect melting point data.
» Solvent: Ethanol/Water (9:1) or Glacial Acetic Acid.

» Method: Dissolve crude solid in boiling solvent. Hot filter to remove insolubles. Allow to cool
slowly to room temperature, then 4°C.

» Validation: Check purity via TLC (Ethyl Acetate:Hexane 1:1).
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Figure 2: Step-by-step synthesis and purification workflow emphasizing temperature control.
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Applications in Drug Discovery

The "drug development" audience must recognize this compound not just as a chemical
curiosity, but as a linchpin intermediate.

o Compartmentalized Schiff Bases: The two aldehyde groups allow for the condensation with
two equivalents of amines (or diamines), creating macrocyclic ligands. The nitro group tunes
the electron density of the metal center in resulting complexes (e.g., Cu(ll), Zn(ll)), directly
influencing catalytic or antimicrobial activity.

o Antimicrobial Agents: Nitro-substituted Schiff bases have shown enhanced efficacy against
S. aureus and E. coli compared to their non-nitro analogues, attributed to the ability of the
nitro group to facilitate reduction mechanisms within bacterial cells.

o MOF Linkers: The rigid geometry and distinct binding sites (OH, CHO, NO2) make it an ideal
linker for functionalized Metal-Organic Frameworks used in drug delivery systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Physical Properties & Characterization
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Available at: [https://www.benchchem.com/product/b376770/docs#technical-guide-physical-
properties-characterization-of-nitro-substituted-hydroxyisophthalaldehydes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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